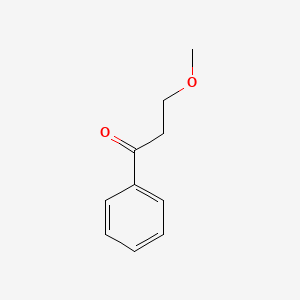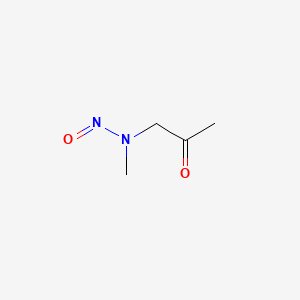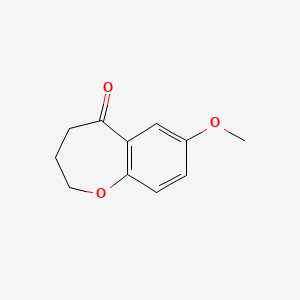
7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Overview
Description
“7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is 1S/C11H12O3/c1-13-8-4-5-11-9(7-8)10(12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one” include a molecular weight of 192.21 , and it is a liquid at room temperature . Unfortunately, the boiling point and other physical properties were not available in the sources I found.Scientific Research Applications
Chemical Synthesis and Structural Studies
7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one and its derivatives have been extensively studied for their chemical synthesis and structural properties. Researchers have synthesized various structural analogues, such as 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, exploring different bromo-compounds and their conversion processes (Carpenter, Peesapati, & Proctor, 1979). Moreover, conformational analysis using 1H and 13C nuclear magnetic resonance has been conducted to understand the molecular structure and behavior in various solvents (Lachapelle & St-Jacques, 1987).
Pharmacological Potential
Several studies have focused on the pharmacological potential of derivatives of 7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one. Compounds like 3,7-Bis(hydroxymethyl)-1-benzoxepin-5(2H)-one, derived from fungal cultures, have been synthesized and analyzed for potential pharmacological applications (Holroyde, Orr, & Thaller, 1978). Additionally, synthesis of tetrahydrobenzoxazepine acetals with electron-withdrawing groups has shown anticancer activity against breast cancer cells, indicating the therapeutic potential of these compounds (Díaz-Gavilán et al., 2004).
Molecular Design and Synthesis
In the domain of molecular design, compounds like 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols have been synthesized and evaluated as NR2B-selective NMDA receptor antagonists, showcasing the role of these derivatives in neurological research (Tewes et al., 2010). Additionally, the one-pot synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines has opened doors for the development of pharmacologically active heterocyclic scaffolds (Calder, Sharif, McGonagle, & Sutherland, 2015).
Rearrangement and Dimerization Studies
Studies have also been conducted on the rearrangement of chromanone oximes, leading to the production of 2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives, highlighting the dynamic nature of these compounds under different chemical conditions (Ito, 1968).
Safety and Hazards
The safety information for “7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one” includes several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound.
properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-8-4-5-11-9(7-8)10(12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDQPKDUJDKJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




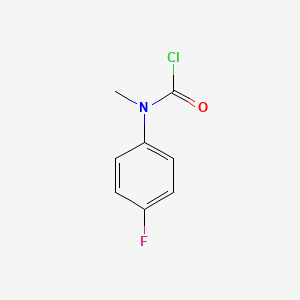
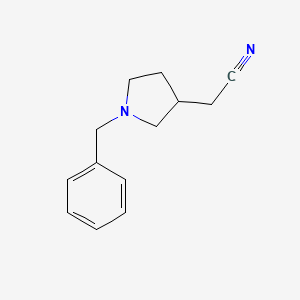


![2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3384465.png)
![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384478.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384479.png)
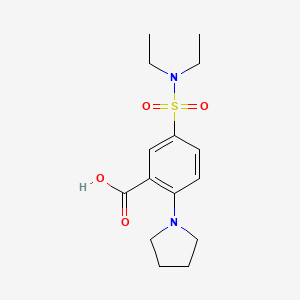
![4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine](/img/structure/B3384489.png)

